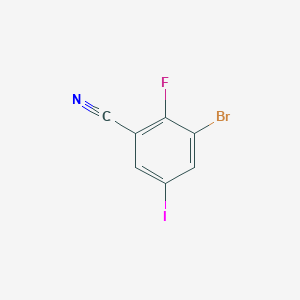

3-Bromo-2-fluoro-5-iodobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSJLMXWCZEFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Fluoro 5 Iodobenzonitrile

Reaction Pathway Elucidation for Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The specific dynamics of each step are highly dependent on the substrate, catalyst, ligands, and reaction conditions.

Oxidative addition is typically the initial and often selectivity-determining step in the catalytic cycle, where the low-valent metal catalyst inserts into the carbon-halogen bond. nih.govyoutube.com For polyhalogenated arenes with different halogens, the selectivity of oxidative addition is predominantly governed by the carbon-halogen bond dissociation energies (BDEs). The reactivity trend follows the order C-I > C-Br > C-Cl > C-F, meaning the weakest bond is cleaved preferentially. acs.orgwhiterose.ac.uk

In the case of 3-Bromo-2-fluoro-5-iodobenzonitrile, the palladium(0) catalyst is expected to selectively insert into the C-I bond due to its significantly lower BDE compared to the C-Br and C-F bonds. Theoretical studies on similar polyhalogenated systems confirm that the energy required to distort the C-X bond to the transition-state geometry is a key factor in determining this selectivity. acs.orgresearchgate.net

Table 1: Typical Carbon-Halogen Bond Dissociation Energies (BDEs) in Aryl Halides

| Bond | Typical BDE (kcal/mol) | Expected Reactivity in Oxidative Addition |

|---|---|---|

| C–F | ~123 | Lowest |

| C–Cl | ~96 | Low |

| C–Br | ~81 | Moderate |

| C–I | ~65 | Highest |

Note: These are average values; actual BDEs can be influenced by other substituents on the aromatic ring.

The reaction between a palladium(0) complex and the aryl halide leads to the formation of a square planar palladium(II) intermediate. rsc.org The kinetics and thermodynamics of this step are influenced by the halogen, with reactions involving heavier halogens like iodine generally being more exothermic and having lower activation barriers. nih.gov

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium(II) center, displacing the halide. nih.govnih.gov The basic catalytic cycle is remarkably consistent across different types of cross-coupling reactions. nih.gov

Kinetic studies have shown that the rate of transmetalation is influenced by the electronic properties of both the aryl halide and the incoming nucleophile. nih.gov The process is generally accelerated by:

Electron-withdrawing groups on the electrophile (the aryl palladium halide complex). The benzonitrile (B105546) moiety in this compound, being strongly electron-withdrawing, would facilitate this step.

Electron-donating groups on the nucleophilic coupling partner (the organometallic reagent). nih.gov

For the intermediate formed from this compound (Ar-Pd(L)₂-I), the transmetalation would proceed to form a diorganopalladium(II) complex (Ar-Pd(L)₂-R). nih.gov The specific mechanism of transmetalation can be complex and may involve associative or dissociative pathways depending on the nature of the organometallic reagent and the ligands on the palladium. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle, where a new carbon-carbon bond is formed, and the palladium catalyst is regenerated in its low-valent state. wikipedia.orglibretexts.org This step involves the two organic ligands, which must be positioned cis to each other on the metal center, coupling and detaching from the metal. wikipedia.orglibretexts.org

The facility of reductive elimination is influenced by several factors:

Electron Density at the Metal Center : Electron-poor metal complexes generally favor reductive elimination. youtube.com The presence of electron-withdrawing ligands on the palladium can accelerate this step.

Steric Hindrance : Bulky ligands around the metal center can promote reductive elimination by relieving steric strain.

Nature of the Coupling Groups : The electronic character of the groups being coupled plays a role.

Regioselectivity and Chemoselectivity Studies in Polyhalogenated Benzonitrile Transformations

In a molecule like this compound, the challenge lies in selectively functionalizing one halogen site over the others. This selectivity is dictated by a combination of electronic and steric factors, as well as the strategic choice of catalyst and ligands.

As established, the primary factor governing chemoselectivity in cross-coupling reactions of polyhalogenated arenes is the inherent reactivity difference of the carbon-halogen bonds (C-I > C-Br > C-F). nih.govwhiterose.ac.uk This electronic effect ensures that initial coupling will almost exclusively occur at the C-I bond.

Computational models like the "distortion-interaction" model have been employed to provide a more nuanced understanding beyond simple BDEs. nih.gov These models consider the energy required to distort the arene to its transition state geometry and the interaction energy between the distorted arene and the metal catalyst. nih.govacs.org For polyhalogenated pyridines, it has been shown that the position with the lowest calculated BDE generally corresponds to the observed site of reactivity. nih.gov This principle can be extended to substituted benzonitriles.

Table 2: Predicted Site Selectivity in Sequential Cross-Coupling of this compound

| Step | Starting Material | Coupling Partner | Predominant Product | Rationale |

|---|---|---|---|---|

| 1st Coupling | This compound | R¹-M | 3-Bromo-2-fluoro-5-(R¹)-benzonitrile | C-I bond is the most reactive (lowest BDE). |

| 2nd Coupling | 3-Bromo-2-fluoro-5-(R¹)-benzonitrile | R²-M | 3-(R²)-2-fluoro-5-(R¹)-benzonitrile | C-Br bond is more reactive than the C-F bond. |

While the intrinsic reactivity of C-X bonds provides a primary level of control, the choice of ligands on the transition metal catalyst can be used to fine-tune or even override this inherent selectivity. nih.gov Ligands influence the steric and electronic environment of the metal center, which in turn affects the rates of the individual steps in the catalytic cycle. nih.gov

In some cases of dihaloarenes with identical halogens, changing the ligand can completely reverse the site of reaction. whiterose.ac.uknih.gov For instance, in the coupling of 2,4-dibromopyridine, the ratio of the PPh₃ ligand to the palladium precursor was found to control whether coupling occurred at the C2 or C4 position. whiterose.ac.uknih.gov This is often attributed to how different ligand-metal complexes (e.g., monoligated PdL vs. bisligated PdL₂) interact with the substrate's orbitals. acs.orgnih.gov

While reversing the C-I vs. C-Br selectivity in this compound would be exceptionally challenging due to the large difference in bond energies, ligands play a crucial role in optimizing the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, are often effective for a broad range of cross-coupling reactions by promoting both oxidative addition and reductive elimination. nih.gov The use of specific ligands can also enable reactions at more challenging positions or with less reactive coupling partners. For example, certain ligand systems can facilitate the coupling of aryl chlorides, although activating the C-F bond in this substrate would still require highly specialized conditions.

Additive and Solvent Effects on Reaction Outcomes

The choice of additives and solvents plays a critical role in modulating the outcomes of cross-coupling reactions involving polyhalogenated substrates like this compound. These effects, while not specifically documented for this compound, can be extrapolated from general studies on similar transformations.

Additive Effects:

Additives such as phosphine ligands, bases, and salts can significantly influence the catalytic cycle.

Ligands: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) are often employed to promote efficient oxidative addition and prevent catalyst decomposition.

Bases: The base is essential for the transmetalation step in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The strength and nature of the base can affect the reaction rate and yield. For instance, in Suzuki couplings, a base like potassium carbonate or cesium carbonate is required to activate the boronic acid partner.

Salts: The addition of salts, such as lithium chloride or tetra-n-butylammonium fluoride (B91410), can sometimes accelerate reactions by aiding in the dissolution of reagents or by influencing the aggregation state of the catalyst.

Solvent Effects:

The solvent can impact reaction rates and selectivity through its polarity, coordinating ability, and ability to dissolve reactants and intermediates. rsc.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are commonly used in palladium-catalyzed cross-coupling reactions. Their polarity can help in dissolving the organometallic reagents and stabilizing charged intermediates that may form during the catalytic cycle. rsc.org

Nonpolar Solvents: Toluene and other nonpolar solvents are also utilized, particularly when reactants are less polar. The choice of solvent can sometimes be tuned to control the selectivity of the reaction, especially in cases where multiple reactive sites are present.

A hypothetical study on the effect of solvents on a Suzuki-Miyaura coupling of this compound with phenylboronic acid might yield results similar to those presented in the following illustrative table:

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Toluene | 2.4 | 65 |

| Tetrahydrofuran (THF) | 7.6 | 78 |

| Dioxane | 2.2 | 85 |

| Dimethylformamide (DMF) | 36.7 | 92 |

This table is illustrative and not based on actual experimental data for this compound.

Radical and Ionic Intermediate Characterization in Benzonitrile Reactions

The mechanisms of cross-coupling reactions are generally considered to proceed through well-defined ionic intermediates within the palladium catalytic cycle. However, the possibility of radical pathways, particularly as side reactions, cannot always be excluded, especially under certain conditions or with specific substrates.

For reactions involving this compound, the primary pathway is expected to be ionic, involving Pd(0) and Pd(II) intermediates. Characterization of these intermediates is typically performed using techniques like ³¹P NMR spectroscopy to track the phosphorus-containing ligands bound to the palladium center, and mass spectrometry to identify the molecular weights of key intermediates.

Radical trapping experiments are often conducted to probe for the presence of radical intermediates. nih.gov For instance, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture would lead to a significant decrease in the reaction rate or the formation of trapped radical adducts if a radical mechanism were operative. In the context of palladium-catalyzed cross-coupling reactions of aryl halides, radical mechanisms are less common but have been proposed in specific cases, particularly with electron-rich arenes or under photoredox conditions. nih.gov

Reaction Rate Determination and Turnover Limiting Step Analysis in Catalytic Cycles

Determining the reaction rate and identifying the turnover-limiting step are crucial for understanding and optimizing a catalytic cycle. nih.gov This is typically achieved through kinetic studies where the concentration of reactants, catalyst, and products are monitored over time.

For a typical Suzuki-Miyaura coupling involving this compound, the reaction rate could be expressed by a general rate law:

Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Palladium Catalyst]ᶜ[Base]ᵈ

where a, b, c, and d are the reaction orders with respect to each component. The values of these orders provide insight into the mechanism and the turnover-limiting step.

Turnover-Limiting Step:

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the turnover-limiting step. nih.gov However, depending on the specific reactants and conditions, transmetalation or reductive elimination can also be rate-limiting.

For this compound, given the high reactivity of the C-I bond, it is plausible that under certain conditions, a subsequent step like transmetalation could become rate-limiting, especially if the boronic acid partner is sterically hindered or electronically deactivated.

A hypothetical kinetic analysis for a Suzuki-Miyaura reaction might involve the following experiments and potential observations:

| Experiment | Variable Changed | Observed Effect on Rate | Implication |

| 1 | [this compound] doubled | Rate doubles | First order in aryl halide |

| 2 | [Phenylboronic acid] doubled | Rate does not change significantly | Zero order in boronic acid |

| 3 | [Palladium Catalyst] doubled | Rate doubles | First order in catalyst |

| 4 | [Base] doubled | Rate increases | Positive order in base |

This table is illustrative and not based on actual experimental data for this compound.

These hypothetical results would suggest that the oxidative addition is the turnover-limiting step, as the rate is directly proportional to the concentration of the aryl halide and the catalyst, but independent of the boronic acid concentration.

Advanced Reactivity and Transformation Studies of 3 Bromo 2 Fluoro 5 Iodobenzonitrile

Cross-Coupling Reactions of Polyhalogenated Benzonitriles

The presence of multiple halogen atoms with differing reactivity on the benzonitrile (B105546) ring makes 3-Bromo-2-fluoro-5-iodobenzonitrile an ideal candidate for selective functionalization through palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F, which allows for predictable, stepwise modifications. libretexts.org

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are foundational for creating new carbon-carbon bonds. For a substrate like this compound, the initial coupling is expected to occur selectively at the most labile carbon-iodine (C-I) bond.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. mdpi.com It is widely used to form biaryl compounds. libretexts.orglibretexts.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Given the reactivity hierarchy, the Suzuki-Miyaura coupling of this compound with an arylboronic acid would first yield a 3-Bromo-2-fluoro-5-arylbenzonitrile. Subsequent reaction at the C-Br bond would require more forcing conditions. Studies on polyhalogenated pyridines have demonstrated this regioselectivity, where substitution occurs preferentially at specific bromine atoms based on electronic and steric factors. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction is highly effective for coupling aryl iodides and bromides. libretexts.orgresearchgate.net For this compound, the Sonogashira reaction would selectively occur at the C-I position. Research on analogous 5- and 6-bromo-3-fluoro-2-cyanopyridines shows that the C-Br bond readily undergoes Sonogashira coupling to produce alkynyl-substituted cyanopyridines. soton.ac.uk This suggests that after an initial selective coupling at the iodine, a second Sonogashira reaction could be performed at the bromine site.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. rug.nlmdpi.com The reaction mechanism also proceeds via oxidative addition, making it sensitive to the C-X bond strength. libretexts.org Therefore, the C-I bond of this compound would be the primary site of reaction with an alkene. Research on the Heck reaction with polybrominated aromatics has shown that dehalogenation can be a competing side reaction, but this can often be suppressed by the addition of salts like NaBr. beilstein-journals.org The reaction has been successfully applied to produce monomers and key intermediates for pharmaceuticals like Naproxen™ and Singulair™. rug.nl

| Reaction | Coupling Partner | Primary Reactive Site | Expected Initial Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-I | 3-Bromo-2-fluoro-5-arylbenzonitrile |

| Sonogashira | R-C≡CH | C-I | 3-Bromo-2-fluoro-5-(alkynyl)benzonitrile |

| Heck | H₂C=CHR' | C-I | 3-Bromo-2-fluoro-5-(alkenyl)benzonitrile |

Carbon-Heteroatom Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This method is crucial for synthesizing anilines and their derivatives. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.

For this compound, amination would be expected to proceed with high selectivity at the C-I bond due to its greater reactivity in the oxidative addition step. Following the initial amination, a second C-N coupling could potentially be achieved at the C-Br bond under more vigorous reaction conditions. Studies on the amination of C5-bromo-imidazo[2,1-b] libretexts.orgnih.govwikipedia.orgthiadiazole have demonstrated the successful use of a Pd₂(dba)₃ catalyst system for coupling with various anilines, highlighting the utility of this reaction for C-Br bonds on heterocyclic systems. researchgate.net This supports the feasibility of a stepwise amination approach for polyhalogenated substrates.

Desulfitative Cross-Coupling Methodologies for Aryl Systems

A more recent development in cross-coupling is the use of sodium arylsulfinates as coupling partners in palladium-catalyzed reactions, which proceed with the extrusion of sulfur dioxide. acs.org This desulfinative cross-coupling provides an alternative to traditional methods that use organoboron or organotin reagents. acs.org

The reaction can be used to form biaryl compounds by coupling aryl sulfinates with aryl bromides and chlorides. acs.org Mechanistic studies indicate that the catalytic cycle involves the generation of a Pd(0) species, oxidative addition to the aryl halide, and subsequent reaction with the sulfinate salt. acs.org This methodology could be applied to this compound, where the C-I or C-Br bond could be targeted for arylation. Based on the established reactivity patterns, the C-I bond would be expected to react preferentially.

Site-Selective Cross-Coupling of Identical Halogen Groups

While this compound contains different halogens, the principles of site-selectivity are paramount. Site-selective couplings are highly sought after for the streamlined synthesis of complex molecules. nih.gov In substrates with different halogens, selectivity is primarily dictated by the inherent reactivity difference of the C-X bonds. libretexts.org

In systems with identical halogens, such as polybrominated arenes, selectivity is governed by more subtle electronic and steric effects. researchgate.netnih.gov For example, in the Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene, selective reaction at the C(sp²)-Br bond over the C(sp³)-Cl bond was achieved using a specific palladium/phosphine (B1218219) ligand system. nih.gov This demonstrates that catalyst and ligand choice can precisely control the reaction site. For this compound, a two-step, one-pot functionalization could be envisioned where a first coupling occurs at the C-I bond, followed by a change in catalyst or conditions to enable a second coupling at the C-Br bond.

Nucleophilic and Electrophilic Substitution Pathways on Halogenated Benzonitriles

Beyond metal-catalyzed reactions, the electronic nature of the substituted ring allows for substitution reactions through nucleophilic pathways.

Nucleophilic Aromatic Substitution Involving the Nitrile Group

Nucleophilic aromatic substitution (SₙAr) is a key reaction for arenes bearing strong electron-withdrawing groups. wikipedia.org The cyano (-CN) group in this compound is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. numberanalytics.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as an intermediate. wikipedia.orgnumberanalytics.com

In this substrate, the fluorine atom at the C-2 position is ortho to the activating nitrile group, making it a likely site for nucleophilic attack. In SₙAr reactions, fluoride (B91410) is often a very good leaving group. Studies on the reactivity of meta-halobenzonitriles towards nucleophilic [¹⁸F]fluorination have shown the order of leaving group lability to be F >> Br > Cl >>> I. nih.gov This is the reverse of the trend seen in palladium-catalyzed couplings and suggests that a strong nucleophile would preferentially displace the fluorine atom from the this compound ring rather than the bromine or iodine.

| Activating Group | Potential Leaving Groups | Predicted Site of Substitution | Rationale |

|---|---|---|---|

| -CN (ortho/para director) | -F, -Br, -I | C-F | The C-F bond is activated by the ortho-nitrile group, and fluoride is an excellent leaving group in SₙAr reactions. nih.gov |

Electrophilic Aromatic Substitution with Halogen Directing Effects

The benzene (B151609) ring of this compound is substituted with three halogen atoms and a nitrile group, each exerting distinct electronic effects that influence the outcome of electrophilic aromatic substitution (EAS) reactions. Halogens (F, Br, I) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.orgwikipedia.org The nitrile group (-CN) is a strong deactivating and meta-directing group due to its powerful inductive and resonance electron-withdrawing effects. libretexts.org

In the case of this compound, the positions on the aromatic ring are C1-CN, C2-F, C3-Br, C4-H, C5-I, and C6-H. The potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -CN | C1 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Meta-director (to C3, C5) |

| -F | C2 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Ortho-, Para-director (to C3, C5) |

| -Br | C3 | -I (Withdrawing) | +M (Weakly Donating) | Ortho-, Para-director (to C2, C4, C6) |

| -I | C5 | -I (Weakly Withdrawing) | +M (Weakly Donating) | Ortho-, Para-director (to C4, C6) |

The combined influence of these groups makes the benzene ring highly electron-deficient and therefore, very unreactive towards electrophilic aromatic substitution. The deactivating nature of all substituents significantly raises the activation energy for the reaction. unizin.org However, if a reaction were to occur under harsh conditions, the regiochemical outcome would be determined by the interplay of these directing effects.

The fluorine at C2 and the iodine at C5 direct towards the C4 and C6 positions. The bromine at C3 also directs towards C4 and C6. The powerful meta-directing effect of the nitrile group directs towards the C3 and C5 positions, which are already substituted. The directing effects of the halogens are cooperative in directing an incoming electrophile to the C4 and C6 positions. The steric hindrance at C6 due to the adjacent iodine atom might favor substitution at the C4 position. Therefore, it can be predicted that if an electrophilic aromatic substitution were to occur, the major product would likely be the one substituted at the C4 position.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be transformed into other valuable moieties, such as carboxylic acids, amides, and amines.

The hydrolysis of nitriles can be performed under either acidic or basic conditions to yield carboxylic acids or can be stopped at the intermediate amide stage under controlled conditions. google.com

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, will typically lead to the corresponding carboxylic acid. google.com For this compound, this would yield 3-bromo-2-fluoro-5-iodobenzoic acid. The reaction proceeds via the formation of an amide intermediate. chemistrysteps.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali, such as sodium hydroxide, will initially produce the carboxylate salt, which upon acidification will give the carboxylic acid. google.com

Partial Hydrolysis to Amides: The hydrolysis of nitriles to amides can be challenging as the amide is often more readily hydrolyzed than the starting nitrile. chemistrysteps.com However, methods for the selective hydration of nitriles to amides have been developed. These often involve the use of specific catalysts or milder reaction conditions, such as using hydrogen peroxide in a basic medium or employing metal catalysts. nih.govresearchgate.net For a sterically hindered nitrile like this compound, achieving selective hydrolysis to the corresponding amide, 3-bromo-2-fluoro-5-iodobenzamide, might require carefully optimized conditions to prevent over-hydrolysis to the carboxylic acid. datapdf.com

| Transformation | Reagents and Conditions | Product |

| Full Hydrolysis | H₂SO₄ (conc.), H₂O, heat | 3-Bromo-2-fluoro-5-iodobenzoic acid |

| Full Hydrolysis | NaOH (aq.), heat, then H₃O⁺ | 3-Bromo-2-fluoro-5-iodobenzoic acid |

| Partial Hydrolysis | H₂O₂, NaOH (aq.), EtOH | 3-Bromo-2-fluoro-5-iodobenzamide |

| Partial Hydrolysis | Ru-MACHO-BH, H₂O, 100 °C | 3-Bromo-2-fluoro-5-iodobenzamide |

The reduction of the nitrile group provides a direct route to primary amines. Several methods are available for this transformation, with the choice of reducing agent being crucial to avoid unwanted side reactions, particularly dehalogenation in a polyhalogenated compound like this compound.

Catalytic Hydrogenation: This is a common method for nitrile reduction, often employing catalysts like Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. researchgate.netchemicalforums.com A potential side reaction is the hydrogenolysis of the carbon-halogen bonds, especially the C-Br and C-I bonds, which are more susceptible to reduction than the C-F bond. chemicalforums.com The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary amines as byproducts. chemicalforums.com

Chemical Reduction: Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemicalforums.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective reducing agents for nitriles. These powerful reducing agents can also lead to dehalogenation, and careful control of the reaction conditions is necessary. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can do so in the presence of a catalyst like cobalt chloride.

| Reducing Agent | Typical Conditions | Product | Potential Side Reactions |

| H₂ / Raney Ni | EtOH, NH₃, high pressure | 3-Bromo-2-fluoro-5-iodobenzylamine | Dehalogenation (C-Br, C-I) |

| LiAlH₄ | 1. Anhydrous Et₂O or THF, 2. H₂O | 3-Bromo-2-fluoro-5-iodobenzylamine | Dehalogenation |

| BH₃·THF | THF, heat | 3-Bromo-2-fluoro-5-iodobenzylamine | Dehalogenation |

| NaBH₄ / CoCl₂ | MeOH | 3-Bromo-2-fluoro-5-iodobenzylamine | Dehalogenation |

C-H Functionalization Strategies for Benzonitrile Derivatives

Direct C-H functionalization is a powerful strategy for the synthesis of complex aromatic molecules, avoiding the need for pre-functionalized starting materials. For benzonitrile derivatives, the focus is often on the functionalization of the C-H bonds ortho to the nitrile group. However, in this compound, the ortho positions are already substituted. Therefore, C-H functionalization would target the C4 and C6 positions. The electron-deficient nature of the aromatic ring makes it a challenging substrate for some C-H activation methods.

C-H Arylation: Palladium-catalyzed C-H arylation reactions have been developed for a variety of aromatic compounds, including electron-deficient ones. thieme-connect.dersc.org These reactions typically involve a palladium catalyst, a ligand, and a base, and can be used to couple the benzonitrile derivative with aryl halides or their equivalents.

C-H Amination: Direct C-H amination can be achieved using various transition metal catalysts, such as those based on rhodium, copper, or manganese. nih.govnih.gov These reactions introduce a nitrogen-containing group directly onto the aromatic ring.

C-H Alkylation: C-H alkylation can be performed using various methods, including Friedel-Crafts-type reactions, though these are generally not suitable for such a deactivated ring. More modern methods involve transition metal catalysis or photoredox catalysis to generate alkyl radicals that can then add to the aromatic ring. nih.goveie.gr

The table below summarizes some potential C-H functionalization strategies that could be explored for this compound.

| Functionalization | Catalyst System | Coupling Partner | Potential Product |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | Ar-Br | 4-Aryl-3-bromo-2-fluoro-5-iodobenzonitrile |

| C-H Amination | [Rh₂(esp)₂], PhI(OAc)₂ | R₂NH | 4-(Dialkylamino)-3-bromo-2-fluoro-5-iodobenzonitrile |

| C-H Alkylation | Ag₂CO₃, (NH₄)₂S₂O₈ | R-COOH (decarboxylative) | 4-Alkyl-3-bromo-2-fluoro-5-iodobenzonitrile |

The successful application of these C-H functionalization strategies would depend on overcoming the low reactivity of the electron-deficient ring and achieving high regioselectivity between the C4 and C6 positions.

Computational and Theoretical Chemistry Studies on 3 Bromo 2 Fluoro 5 Iodobenzonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

While no specific analysis of the electronic distribution and reactivity hotspots for 3-Bromo-2-fluoro-5-iodobenzonitrile has been published, general principles of organic chemistry can offer qualitative predictions. The electron-withdrawing nature of the nitrile and halogen substituents would create a complex pattern of electron density on the benzene (B151609) ring. The interplay between the inductive effects of the fluorine, bromine, and iodine atoms, along with their varying sizes, would likely result in specific carbon atoms on the ring being more susceptible to nucleophilic or electrophilic attack. A quantitative analysis through DFT would be necessary to pinpoint these reactivity hotspots definitively.

Predictive Modeling in Organic Synthesis Design and Optimization

Predictive modeling, which leverages computational algorithms to forecast the outcomes of chemical reactions, is a growing field in organic synthesis. There are currently no specific published examples of predictive modeling being applied to the synthesis design and optimization of this compound. Such models could, in principle, help in selecting optimal reagents, catalysts, and reaction conditions to improve the yield and purity of this compound.

Machine Learning Applications for Reaction Outcome Prediction and Materials Design

Machine learning, a subset of artificial intelligence, is increasingly being used to predict reaction outcomes and design new materials. The application of machine learning specifically to this compound for these purposes has not been documented in the available literature. Given its mention in the context of organic light-emitting diodes (OLEDs), machine learning models could potentially be used to screen for similar structures with enhanced performance characteristics. google.com

Computational Studies on Molecular Interactions and Selectivity Origins

There is a lack of specific computational studies on the molecular interactions and the origins of selectivity in reactions involving this compound. Such studies would be crucial for understanding its behavior in complex chemical environments, such as in biological systems or during the formation of advanced materials. For example, computational methods could clarify how the unique arrangement of the three different halogen atoms influences intermolecular interactions and dictates the regioselectivity of its reactions.

Role of 3 Bromo 2 Fluoro 5 Iodobenzonitrile As a Synthetic Building Block and Precursor

Precursor in Complex Organic Molecule Synthesis

Scaffold for Functionalized Arene and Heteroarene Derivatives

The core structure of 3-Bromo-2-fluoro-5-iodobenzonitrile could serve as a scaffold for generating a diverse range of functionalized arene and heteroarene derivatives. The differential reactivity of the C-Br, C-F, and C-I bonds to various reaction conditions, such as those employed in Suzuki, Sonogashira, or Buchwald-Hartwig couplings, could, in principle, be exploited to introduce different substituents in a controlled manner. Despite this potential, there is a notable absence of specific studies in the scientific literature that demonstrate the use of this compound as a foundational scaffold for the systematic development of functionalized arenes and heteroarenes.

Applications in Advanced Materials Science

The application of specifically this compound in advanced materials science is not well-documented in current research.

Many benzonitrile (B105546) derivatives are investigated for their potential in electronic and optical materials, such as organic light-emitting diodes (OLEDs) and other organic electronics. The introduction of heavy atoms like bromine and iodine can influence photophysical properties, and the nitrile group is a common feature in molecules designed for electronic applications. Nevertheless, there are no specific research articles or patents that detail the synthesis or characterization of electronic or optical materials derived from this compound.

Similarly, while functionalized aromatic compounds can be incorporated into polymers to tailor their properties, there is no available information on the use of this compound as a monomer or a functionalizing agent in polymer synthesis.

Benzonitrile derivatives can be employed for the functionalization of surfaces, where the nitrile group can interact with or be transformed on a material's surface. This can alter the surface properties for applications in sensors, electronics, and biocompatible materials. However, studies specifically detailing the use of this compound for surface functionalization are not found in the current body of scientific literature.

Analytical Methodologies for Characterization and Reaction Monitoring in 3 Bromo 2 Fluoro 5 Iodobenzonitrile Research

Mass Spectrometry for Molecular Weight and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile compounds. spectrabase.com It generates intact molecular ions from a solution, allowing for precise molecular weight determination. spectrabase.com For 3-Bromo-2-fluoro-5-iodobenzonitrile, ESI-MS would confirm its molecular weight. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. sigmaaldrich.com This results in a pair of peaks (M and M+2) of almost equal intensity, providing a clear signature for a monobrominated compound.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion can be selected and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information, such as the loss of a halogen atom or the nitrile group, which helps to confirm the connectivity of the molecule. bldpharm.com

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of analysis to conventional mass spectrometry. In IMS-MS, ions are first separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. Smaller, more compact ions travel faster than larger, bulkier ones. This separation by "ion mobility" is then coupled with mass analysis.

This technique is particularly valuable for:

Separating Isomers: Compounds with the same mass but different structures (isomers) can often be separated by ion mobility, as they will have different shapes and thus different drift times. This would be useful in distinguishing this compound from other isomers with the same molecular formula.

Identifying Intermediates: In reaction monitoring, IMS-MS can help to separate and identify transient reaction intermediates from the complex mixture of reactants, products, and byproducts.

Structural Characterization: The measured drift time can be used to calculate the ion's collision cross-section (CCS), a value related to its three-dimensional shape in the gas phase. This provides an additional parameter for confirming a compound's identity. Studies on halogenated compounds have shown that electron-withdrawing substituents like fluorine and nitrile can enhance sensitivity in ion mobility spectrometry.

Table 3: Predicted Ion Mobility Data for a Halogenated Benzonitrile (B105546) Isomer Note: Experimental data for this compound is not available. The following table shows predicted CCS values for the closely related isomer, 3-bromo-5-iodobenzonitrile (B3028720), to illustrate the type of data obtained from IMS-MS.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 307.85665 | 138.1 |

| [M+Na]⁺ | 329.83859 | 146.5 |

| [M-H]⁻ | 305.84209 | 137.2 |

Source: Predicted data for 3-bromo-5-iodobenzonitrile from PubChemLite. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of a wide range of molecules. While traditionally used for large biomolecules, its application to small molecules, including halogenated aromatic compounds, is of growing interest. In the analysis of this compound, MALDI-TOF can provide rapid and accurate determination of the molecular weight, confirming the successful incorporation of the bromine, fluorine, and iodine atoms.

The selection of an appropriate matrix is crucial for the successful MALDI-TOF analysis of small molecules to prevent interference from matrix-related ions in the low mass range. For aromatic compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly employed. For insoluble or poorly soluble analytes like some polyhalogenated aromatic hydrocarbons, solvent-free sample preparation methods, where the analyte and matrix are mechanically mixed, have been developed. acs.orgnih.gov This approach could be particularly beneficial for the analysis of this compound, which may exhibit limited solubility in common MALDI solvents.

A key advantage of MALDI-TOF is its soft ionization process, which typically results in the formation of intact molecular ions with minimal fragmentation. youtube.com For this compound, this would be observed as a prominent peak corresponding to its molecular weight. The high resolution and mass accuracy of modern TOF analyzers further aid in the unambiguous identification of the compound.

Table 1: Potential MALDI-TOF Matrices for Small Molecule Analysis

| Matrix Name | Abbreviation | Common Applications |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, proteins, small molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, glycoproteins, small molecules |

| Sinapinic acid | SA | Proteins, large peptides |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | Insoluble polycyclic aromatic hydrocarbons |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS serves a dual purpose: it separates the target compound from impurities and starting materials, and it provides detailed structural information through mass spectral fragmentation.

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For halogenated aromatic compounds, a non-polar or medium-polarity column is typically used. The retention time of this compound will be influenced by its molecular weight and the polarity imparted by the nitrile and halogen substituents.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method induces fragmentation of the molecule, creating a unique fingerprint that can be used for identification. The fragmentation pattern of this compound is expected to be complex due to the presence of multiple halogen atoms. Key fragmentation pathways for nitriles include the loss of a hydrogen cyanide (HCN) molecule or a cyano radical (•CN). miamioh.edu The presence of bromine and iodine will lead to characteristic isotopic patterns in the mass spectrum, aiding in the confirmation of their presence in the molecule and its fragments. The fragmentation of stereoisomers of halogenated compounds can also show subtle differences, which can be useful in their differentiation. nih.gov

Table 2: Predicted Key Fragmentation Patterns for this compound in GC-MS

| Fragmentation Process | Lost Fragment | Potential m/z of Fragment Ion |

| Loss of cyano radical | •CN | [M-26]⁺ |

| Loss of bromine radical | •Br | [M-79/81]⁺ |

| Loss of iodine radical | •I | [M-127]⁺ |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of synthesized this compound and for separating it from isomers and byproducts. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is the most common mode for this type of analysis. helixchrom.comsielc.com

The separation of halogenated aromatic isomers can be challenging due to their similar polarities. Method development often involves optimizing the mobile phase composition, pH, and temperature to achieve adequate resolution. chromforum.org For instance, a method for separating 4-iodobenzonitrile (B145841) utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivities for separating halogenated aromatic compounds based on pi-pi interactions. chromforum.org

Table 3: Typical HPLC Parameters for Analysis of Halogenated Benzonitriles

| Parameter | Typical Value/Condition |

| Column | C18, Phenyl-Hexyl, PFP |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA, phosphoric acid) |

| Detection | UV at 220-254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. mdpi.com This is achieved by using columns packed with smaller particles (<2 μm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can be particularly advantageous for resolving closely eluting impurities and isomers, providing a more accurate assessment of purity. The increased sensitivity is also beneficial for detecting trace-level impurities that might be missed by HPLC. waters.com The principles of method development for UPLC are similar to those for HPLC, but the shorter run times allow for more rapid screening of different columns and mobile phase conditions to find the optimal separation. waters.com UPLC is also well-suited for determining the enantiomeric purity of chiral compounds, often after derivatization to form diastereomers. nih.gov

Advanced In-line and On-line Reaction Monitoring Systems in Flow Chemistry

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. The integration of Process Analytical Technology (PAT) for in-line or on-line reaction monitoring is a key enabler for realizing the full potential of flow chemistry. researchgate.netrsc.org

For the synthesis of this compound, which may involve energetic or fast reactions such as halogenation, real-time monitoring is crucial for process understanding and control. mt.com Various spectroscopic techniques can be integrated into a flow reactor setup. For example, in-line Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy can monitor the consumption of reactants and the formation of products by tracking changes in their characteristic vibrational bands. nih.govresearchgate.net Raman spectroscopy is another powerful tool for in-line monitoring, as it is often less sensitive to the solvent and can provide detailed structural information. nih.gov

These advanced monitoring systems provide a continuous stream of data that can be used to rapidly optimize reaction conditions, such as temperature, residence time, and stoichiometry. This leads to improved yields, higher purity, and a more efficient and robust manufacturing process. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-iodobenzonitrile considering competing halogen reactivities?

Methodological Answer: Sequential halogenation is critical. Begin with fluorination via nucleophilic aromatic substitution (NAS) using KF/Cu catalysis at 150°C, followed by bromination using N-bromosuccinimide (NBS) under radical conditions to avoid displacement of fluorine. Iodination can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) to deprotonate the position para to the nitrile, followed by quenching with iodine . Monitor purity via HPLC (>95% purity threshold) and confirm regiochemistry using NOESY NMR to distinguish adjacent substituents .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this trihalogenated benzonitrile?

Methodological Answer: The bromine and iodine substituents are prime sites for cross-coupling. Use Pd(PPh₃)₄ with 2-iodo sites for Stille couplings (higher reactivity) and bromine for Suzuki-Miyaura reactions. Pre-activate boronic acids (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid, >97% purity) with K₂CO₃ in THF/water (3:1) at 80°C . Note: Fluorine’s electronegativity may reduce coupling efficiency; add 10 mol% CsF to stabilize intermediates .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : ¹⁹F NMR detects fluorine coupling patterns (e.g., J₃-F ~12 Hz for ortho-fluorine). ¹H-¹³C HSQC confirms nitrile positioning .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (MW 342.89 g/mol) and isotopic patterns (Br/I splitting) .

- XRD : Single-crystal X-ray diffraction resolves steric clashes between bulky halogens .

Advanced Research Questions

Q. How does the electronic interplay of Br, F, and I substituents influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer: Computational DFT studies (B3LYP/6-311+G(d)) reveal:

Q. How to resolve contradictory spectral data (e.g., NMR splitting vs. XRD) in this trihalogenated benzonitrile?

Methodological Answer: Contradictions arise from dynamic effects (e.g., rotational barriers). For example:

Q. What mechanistic insights explain unexpected substitution patterns in SNAr reactions?

Methodological Answer: Despite fluorine’s poor leaving-group ability, SNAr can occur at the 2-fluoro position under high-temperature (180°C) conditions with NH₃ in DMSO. Use ¹⁸O-labeling to track nitrile stability. Competing elimination pathways (e.g., dehydrohalogenation) are minimized by using bulky amines like DBU .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.